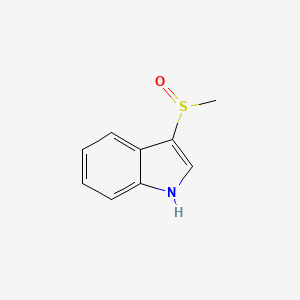

3-(Methylsulfinyl)-1H-indole

描述

Historical Perspectives on Indole (B1671886) Derivatives in Chemical and Biological Research

The history of indole chemistry is intrinsically linked to the study of the dye indigo. wikipedia.orgatamanchemicals.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgatamanchemicals.com He later proposed the correct formula for indole in 1869. wikipedia.orgsld.cu This foundational work opened the door to understanding a vast new class of compounds. researchgate.net Throughout the late 19th and early 20th centuries, the development of synthetic methods, most notably the Fischer indole synthesis in 1883, allowed for the preparation of a wide variety of indole derivatives. creative-proteomics.comirjmets.com The 1930s marked a surge in interest as scientists recognized the indole nucleus as a core component of many important alkaloids, the essential amino acid tryptophan, and plant hormones like indole-3-acetic acid. creative-proteomics.comwikipedia.orgpcbiochemres.com This realization spurred extensive research into the biological roles and potential therapeutic applications of indole-containing molecules, a field of study that remains highly active today. wikipedia.orgsamipubco.com

The Indole Scaffold as a Privileged Structure in Drug Discovery and Materials Science

The indole ring system is often referred to as a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.netnih.gov This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. mdpi.comresearchgate.net The versatility of the indole scaffold allows for modifications at various positions, leading to a diverse range of compounds with activities such as anticancer, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com Its structural resemblance to endogenous molecules like tryptophan enables it to interact with a wide array of receptors and enzymes. mdpi.comnih.gov

Beyond pharmaceuticals, indole derivatives have found significant applications in materials science. numberanalytics.comresearchgate.net Their inherent electronic and photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. ktu.eduontosight.ai Researchers have developed indole-based materials that function as efficient hosts and emitters in OLEDs, contributing to the advancement of display and lighting technologies. researchgate.netacs.org

The Unique Role and Properties of Sulfoxide (B87167) Functional Groups in Organic Compounds

The sulfoxide functional group, characterized by a sulfur atom double-bonded to an oxygen atom (S=O), imparts distinct properties to an organic molecule. wikipedia.orgfiveable.me Sulfoxides are polar compounds, a property that influences their solubility and reactivity. ontosight.ai One of the most significant features of a sulfoxide is the chirality at the sulfur atom when the two attached organic groups are different. wikipedia.org This results in a stable stereocenter, as the energy barrier to inversion is high, making the separation of enantiomers possible at room temperature. wikipedia.orgillinois.edu

This chirality is of paramount importance in asymmetric synthesis, where chiral sulfoxides can be used as auxiliaries to control the stereochemical outcome of reactions. fiveable.meontosight.ai The sulfoxide group is also found in several pharmaceuticals. wikipedia.org Furthermore, sulfoxides serve as versatile intermediates in organic synthesis. They can be prepared by the controlled oxidation of sulfides and can undergo various transformations, including further oxidation to sulfones or reduction back to sulfides. wikipedia.orgfiveable.me The thermal elimination of sulfoxides is another key reaction, providing a method for alkene synthesis. wikipedia.org

Research Trajectory and Current State of 3-(Methylsulfinyl)-1H-indole within the Indole Chemical Landscape

This compound, also known as 3-indolyl methyl sulfoxide, represents the convergence of the privileged indole scaffold and the unique sulfoxide functional group. Research into this specific molecule has largely focused on its synthesis and its role as a chemical intermediate. A notable synthetic route involves the reaction of an N-indolyl triethylborate intermediate with thionyl chloride. acs.org When approximately half an equivalent of thionyl chloride is used, it leads to the formation of the symmetric di(1H-indol-3-yl) sulfoxide. acs.org

Further research has explored the synthesis of related compounds, such as 3-(methylsulfonyl)indoles, which can be prepared from the same N-indolyl triethylborate intermediate by reacting it with methylsulfonyl chloride. acs.org This highlights the utility of common intermediates in accessing a range of C3-functionalized indoles. While direct and extensive research on the specific biological or material applications of this compound itself is not widely documented in publicly available literature, its structural motifs are present in more complex molecules investigated for various therapeutic properties. For instance, derivatives containing the N-methylsulfonyl-indole core have been studied for their anti-inflammatory and potential anticancer activities. nih.gov The compound serves as a valuable building block and a subject for synthetic methodology development within the broader and continuously evolving field of indole chemistry. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 86925-06-6 bldpharm.com |

| Molecular Formula | C₉H₉NOS bldpharm.com |

| Molecular Weight | 179.24 g/mol bldpharm.com |

| SMILES Code | O=S(C1=CNC2=C1C=CC=C2)C bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

3-methylsulfinyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-12(11)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHKXHIIVIIDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515716 | |

| Record name | 3-(Methanesulfinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86925-06-6 | |

| Record name | 3-(Methanesulfinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 Methylsulfinyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 3-(Methylsulfinyl)-1H-indole provides critical information on the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals for the aromatic protons of the indole (B1671886) ring, the N-H proton, and the methyl protons of the sulfinyl group.

The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton at the C2 position of the indole ring is characteristically deshielded and appears as a singlet or a narrow triplet. The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with multiplicities and coupling constants that reveal their ortho, meta, and para relationships. The methyl protons of the -S(O)CH₃ group are expected to produce a sharp singlet, typically in the range of 2.5-3.0 ppm.

Table 1: Representative ¹H NMR Data for this compound (Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and spectrometer frequency. The following is a representative dataset.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.10 | br s | - |

| H-2 | ~7.50 | s | - |

| H-4 | ~7.80 | d | ~7.9 |

| H-7 | ~7.45 | d | ~8.1 |

| H-5 | ~7.25 | t | ~7.6 |

| H-6 | ~7.20 | t | ~7.5 |

| -S(O)CH₃ | ~2.70 | s | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The indole ring system gives rise to eight distinct signals for its carbon atoms. The presence of the electron-withdrawing sulfinyl group at C3 significantly influences the chemical shift of this carbon.

The quaternary carbons, C3, C3a, and C7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the methyl group (-S(O)CH₃) typically appears at a high field (upfield) position.

Table 2: Representative ¹³C NMR Data for this compound (Note: Data is representative and can vary with experimental conditions.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~124.5 |

| C3 | ~115.0 |

| C3a | ~128.0 |

| C4 | ~120.0 |

| C5 | ~122.5 |

| C6 | ~121.0 |

| C7 | ~112.0 |

| C7a | ~136.0 |

| -S(O)CH₃ | ~40.0 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would confirm the connectivity between the adjacent aromatic protons (H4, H5, H6, H7) on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the signals for the protonated carbons (C2, C4, C5, C6, C7, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons by observing their correlations to nearby protons. For instance, correlations from the N-H proton to C2, C3, and C7a, and from the H2 proton to C3, C3a, and C4 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the methylsulfinyl group and the adjacent protons on the indole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

In the FT-IR spectrum of this compound, a prominent absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The key functional group, the sulfoxide (B87167) (S=O), exhibits a strong, characteristic stretching absorption in the range of 1030-1070 cm⁻¹. The spectrum would also show C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹) and various C-H bending vibrations.

Raman spectroscopy provides complementary information. While the S=O stretch is also visible in Raman, non-polar bonds like the C=C bonds of the aromatic system often produce strong Raman signals. Aromatic ring breathing modes are also characteristically observed.

Table 3: Key Vibrational Band Assignments for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | ~3400 | Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2900-3000 | 2900-3000 | Weak |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| S=O Stretch | 1050-1040 | 1050-1040 | Strong |

| C-N Stretch | ~1330 | ~1330 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insight into its conjugated system. The indole ring itself is a strong chromophore, typically exhibiting two main absorption bands. The first, more intense band (the B-band) appears around 200-230 nm, and the second, broader band with fine structure (the L-band) appears around 260-290 nm.

The introduction of the methylsulfinyl group at the C3 position can influence these electronic transitions. As an auxochrome, the sulfinyl group can cause a shift in the absorption maxima (λ_max) and a change in their intensities (molar absorptivity, ε). A bathochromic (red) shift or hypsochromic (blue) shift may be observed depending on the nature of the electronic interaction between the sulfinyl group and the indole π-system. Analysis of the UV-Vis spectrum helps in understanding the extent of electronic conjugation within the molecule. For indole derivatives, characteristic absorption maxima are typically observed around 220 nm and 280 nm.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₉NOS), HRMS would provide an accurate mass measurement of the molecular ion peak, confirming its elemental composition.

In addition to accurate mass, the mass spectrum reveals characteristic fragmentation patterns upon ionization. The molecular ion [M]⁺ would be observed, and subsequent fragmentation can provide structural clues. Common fragmentation pathways for indole derivatives include cleavage of the substituent at the C3 position. One would expect to see fragments corresponding to the loss of the methylsulfinyl group (•S(O)CH₃) or smaller neutral losses like CH₃SO. The indole ring itself is relatively stable, so the most abundant fragment ion is often related to the intact indole core or a rearranged version thereof.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Detailed data tables for bond lengths, bond angles, and torsional angles of this compound cannot be provided.

Analysis of Conformations and Isomerism (e.g., Z/E Isomers)

A conformational analysis based on experimental crystallographic data is not possible.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A specific analysis of the intermolecular forces governing the crystal packing of this compound cannot be conducted.

Computational Chemistry and Theoretical Investigations of 3 Methylsulfinyl 1h Indole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations offer a powerful lens through to examine the intricate details of molecular systems. For 3-(methylsulfinyl)-1H-indole, these methods elucidate its fundamental properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state properties of molecules. chinesechemsoc.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to explore molecular structure and energetics. chinesechemsoc.orgresearchgate.net

For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine its optimized molecular geometry. researchgate.netresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. The accuracy of these geometric parameters is crucial as they form the basis for all other computed properties. researchgate.net DFT is also used to calculate various thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, providing a comprehensive picture of the molecule's stability. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. wikipedia.orgmdpi.com TD-DFT is an extension of DFT that allows for the investigation of electronic excited states. wikipedia.org This method is particularly valuable for predicting the absorption spectra of molecules, as it can calculate the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net

Through TD-DFT calculations, it is possible to determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption bands. mdpi.comresearchgate.net These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to assign specific electronic transitions to the observed spectral features. mdpi.com For instance, transitions are often characterized by the movement of electrons between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Analysis of Frontier Molecular Orbitals (FMO: HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. wuxibiology.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.comacs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. periodicodimineralogia.it Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the most likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, MEP analysis would reveal the most electronegative regions, likely centered around the oxygen and nitrogen atoms, and the most electropositive regions, often associated with the hydrogen atoms. researchgate.net This information provides a visual guide to the molecule's reactive sites and helps in understanding its intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized orbitals that align with the familiar concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method is particularly useful for quantifying electron delocalization and its contribution to molecular stability. acs.org

Table 2: NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. unito.it These calculations are typically carried out within the harmonic approximation, where the potential energy surface around the equilibrium geometry is assumed to be parabolic. unito.itmdpi.com The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. umn.edu

By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, it is possible to assign the observed absorption bands to specific vibrational modes. mdpi.com This correlation provides a detailed understanding of the molecule's structure and bonding. unito.it Discrepancies between the calculated and experimental frequencies can often be resolved by applying a scaling factor to the computed frequencies to account for anharmonicity and other limitations of the theoretical model. mdpi.com

Table 3: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

Molecular Modeling and Docking Studies for Biomolecular Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict how a small molecule, such as this compound or its derivatives, might interact with a biological macromolecule, typically a protein or nucleic acid. researchgate.net These methods are crucial in modern drug discovery for identifying potential drug targets, elucidating mechanisms of action, and optimizing lead compounds. researchgate.netacs.org By simulating the binding process at a molecular level, researchers can gain insights into the specific interactions that govern molecular recognition and biological activity. researchgate.netajchem-a.com

Molecular docking studies have been instrumental in predicting the binding modes of various indole (B1671886) derivatives within the active sites of several key enzymes. These simulations help identify the most probable binding orientation of the ligand that results in the lowest interaction energy, suggesting a stable complex.

For instance, in studies targeting enzymes relevant to Alzheimer's disease, derivatives of 1-(Methylsulfonyl)-1H-indole have been docked into the active sites of both human acetylcholinesterase (rhAChE) and butyrylcholinesterase (hBuChE). nih.gov The docking results for one such derivative revealed that hydrophobic interactions are the primary forces driving the binding process within both enzymes. nih.gov In the hBuChE active site, the compound was predicted to form binding interactions with key amino acid residues such as Trp82, Il69, and Gln71. nih.gov Similarly, docking studies of indole-chalcone derivatives against tubulin, a key protein in cell division, have helped to elucidate the structural basis for their anticancer activity. mdpi.com

In the context of anti-inflammatory drug design, molecular modeling has been used to study indole derivatives as inhibitors of cyclooxygenase-2 (COX-2). ajchem-a.comjapsonline.com Docking simulations of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives into the COX-2 active site showed that the methylsulfonyl phenyl moiety at position 2 increases interaction and selectivity with the hydrophobic residues of the enzyme. japsonline.com The imidazolidinone group, when incorporated into indole derivatives, has also been shown to effectively interact with COX-2 through its nitrogen and carbonyl groups. ajchem-a.com

Furthermore, molecular docking has been employed to predict the interaction between indole derivatives and other significant biological targets, including:

Carbonic Anhydrase (CA): Studies on 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide based thiosemicarbazides have used docking to understand their potent and selective inhibition of tumor-associated hCA isoforms IX and XII. mdpi.comnih.gov

Protein Kinases: Docking of pyrazolyl-s-triazine compounds with an indole motif into the active sites of EGFR and CDK-2 helped to rationalize their dual inhibitory activity. nih.gov

Human Serum Albumin (HSA) and DNA: The binding of certain indole derivatives to transport proteins like HSA and to B-DNA has been predicted through docking, providing insights into their potential distribution and mechanism of action. researchgate.net

These studies collectively demonstrate that the indole scaffold, functionalized with groups like methylsulfinyl, can be precisely modeled to predict its recognition and binding mode with a wide array of biological targets. nih.govmdpi.com

Computational docking not only predicts the binding pose but also provides an estimation of the binding affinity, often expressed as a docking score (e.g., in kcal/mol) or correlated with experimentally determined inhibition constants like IC₅₀ (the concentration required to inhibit 50% of an enzyme's activity) or Kᵢ (the inhibition constant). mdpi.com

Several studies on N-methylsulfonyl-indole derivatives have reported their binding affinities against various targets. For example, a series of these compounds was evaluated for anti-Alzheimer's and anti-neuroinflammatory activities, with some showing dual inhibitory effects on AChE and BuChE in the nanomolar range. nih.govtandfonline.com One derivative, compound 3c, showed selectivity for AChE over BuChE, while others demonstrated potent inhibition of Aβ₁₋₄₂ aggregation, a key pathological event in Alzheimer's disease. nih.govtandfonline.com For example, compound 5b from a related series showed an IC₅₀ of 2.50 µM for inhibiting Aβ₁₋₄₂ aggregation, which was more potent than the reference drug tacrine (B349632) (IC₅₀ = 3.50 µM). nih.gov

In the field of anticancer research, indole derivatives have demonstrated significant binding affinities for various targets. mdpi.com Compounds designed as dual inhibitors of EGFR and BRAFV600E showed potent activity, with one derivative exhibiting an IC₅₀ of 32 nM against EGFR and 45 nM against BRAFV600E. mdpi.com Another series of indole-oxadiazole derivatives designed to target the estrogen receptor alpha (ER-α) showed remarkable binding, with one compound having a 1589-fold higher binding affinity for ER-α than the standard drug bazedoxifene. mdpi.com

The table below summarizes experimentally determined binding affinities for various indole derivatives against their respective biological targets.

| Compound Series | Biological Target | Binding Affinity Measurement | Reference |

|---|---|---|---|

| N-Methylsulfonyl Indole Derivatives (e.g., Compound 5b) | Aβ₁₋₄₂ Aggregation | IC₅₀ = 2.50 µM | nih.gov |

| Indole-Oxadiazole Derivatives (e.g., Compound 39) | Estrogen Receptor Alpha (ER-α) | IC₅₀ = 1.72 µM (Antiproliferative); High Binding Affinity (213.4 pM) | mdpi.com |

| 2,3-Dihydropyrazino[1,2-a]indole-1,4-dione Derivatives (e.g., Compound 15) | EGFR / BRAFV600E | IC₅₀ = 32 nM (EGFR); IC₅₀ = 45 nM (BRAFV600E) | mdpi.com |

| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide Derivatives (e.g., Compound 33) | Carbonic Anhydrase XII (hCA XII) | Kᵢ = 0.69 nM | mdpi.comnih.gov |

| 2-(4-(methylsulfonyl)phenyl)-indole Derivatives | Cyclooxygenase-1 (COX-1) | IC₅₀ = 8.1–11.8 µM | japsonline.com |

These results highlight the utility of combining computational predictions with experimental assays to quantify the binding affinities of indole-based compounds, guiding the selection of the most promising candidates for further development. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com In QSAR, physicochemical properties or theoretical molecular descriptors are used as predictor variables to forecast a response variable, such as the biological activity of a chemical. wikipedia.org These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. wikipedia.orgmdpi.com

For indole derivatives, QSAR studies have been successfully applied to understand the structural requirements for their activity against various biological targets. A notable example involved a series of 138 nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides, which are potent inhibitors of the blood coagulation enzyme factor Xa (fXa). nih.gov In this study, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

The key steps and findings of this QSAR study were:

Model Development: The 3D-QSAR models were built based on a superposition rule derived from molecular docking studies of the inhibitors in the fXa active site. nih.gov

Validation: The models were rigorously validated using conventional methods and cross-validation (leave-one-out), demonstrating their consistency and high predictive power. nih.gov

Interpretation: The final QSAR models provided detailed information about the steric, electrostatic, and hydrophobic fields around the molecules. This information corresponded well with the experimentally determined topology of the fXa binding site, confirming that the models were capturing the essential features for protein-ligand complementarity. nih.gov

Predictive Power: The models successfully predicted the biological affinities of the compounds and provided clear guidelines for designing novel fXa inhibitors with improved activity. nih.gov

Similarly, QSAR models have been developed for indole derivatives targeting other diseases. For instance, models for isatin (B1672199) and indole derivatives were created to predict their inhibitory potential against the SARS-CoV 3CL protease, a key viral enzyme. nih.gov These models helped identify the key molecular descriptors that influence inhibitory activity, leading to the identification of potent inhibitor candidates. nih.gov QSAR studies on N-acylsulfonamides with anticancer activity have also revealed that their cytotoxicity depends on specific topological, ring, and charge descriptors. researchgate.net

The development of robust and predictive QSAR models for compounds related to this compound is a critical step in rationally designing new therapeutic agents with enhanced potency and selectivity. nih.govnih.gov

In Silico Pharmacokinetic and Pharmacodynamic (ADME/Tox) Predictions

Beyond predicting how a compound binds to its target, computational methods are essential for forecasting its pharmacokinetic and toxicological properties, collectively known as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govbenthamscience.com Predicting these properties in silico at an early stage of drug discovery is crucial for identifying candidates with favorable drug-like profiles and avoiding costly late-stage failures. nih.govnih.gov

For various novel indole derivatives, computational tools have been used to predict their ADME/Tox profiles. japsonline.com These studies provide valuable insights into a compound's potential behavior in the body.

Key ADME/Tox parameters predicted for indole derivatives include:

Absorption: Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. japsonline.com Models predict whether a compound is likely to be well-absorbed from the gut. For a series of novel indole derivatives, the HIA was predicted to be good. japsonline.com Caco-2 permeability, another indicator of oral absorption, has also been modeled for indole compounds. mdpi.com

Distribution: Plasma Protein Binding (PPB) is predicted to determine the fraction of a compound that will be bound to carrier proteins in the blood. japsonline.com A high degree of binding can limit the amount of free drug available to reach its target. For some indole series, a high probability of plasma protein binding was predicted, which can enhance the ability of these compounds to reach their desired targets. japsonline.com

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2D6, is a common cause of drug-drug interactions. In silico studies on certain indole derivatives have predicted no inhibition of CYP2D6. japsonline.com

Toxicity: A range of toxicological endpoints can be predicted computationally.

Hepatotoxicity: The probability of liver toxicity is a key safety concern. Some indole derivatives were predicted to have a high probability of hepatotoxicity, with values ranging from 0.94 to 0.98, indicating that further studies would be necessary to determine safe dosage levels. japsonline.com

Carcinogenicity and Mutagenicity: Models can predict the likelihood of a compound causing cancer or genetic mutations. For one set of indole derivatives, the probability of carcinogenicity was predicted to be very low (0.000–0.006). japsonline.com However, some compounds in the same series were predicted to be potentially mutagenic. japsonline.com

Acute Toxicity: The rat oral LD₅₀ (lethal dose for 50% of subjects) is often predicted to estimate acute toxicity. For a series of indole derivatives, the predicted LD₅₀ values were high (ranging from 235.6 mg/kg to 4.1 g/kg), suggesting a high degree of safety. japsonline.com

The table below summarizes the in silico ADME and toxicity predictions for a representative set of novel indole derivatives. japsonline.com

| ADME/Tox Parameter | Predicted Outcome for Indole Derivatives | Reference |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good absorption predicted | japsonline.com |

| Plasma Protein Binding (PPB) | High probability of being highly bound | japsonline.com |

| CYP2D6 Inhibition | Predicted to be non-inhibitory | japsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted to have no BBB penetration | japsonline.com |

| Hepatotoxicity Probability | High (0.94 - 0.98) | japsonline.com |

| Carcinogenicity Probability | Very Low (0.000 - 0.006) | japsonline.com |

| Rat Oral LD₅₀ | High safety margin (235.6 mg/kg – 4.1 g/kg) | japsonline.com |

These in silico predictions, while not a substitute for experimental testing, are essential for flagging potential liabilities and guiding the selection and optimization of drug candidates like this compound and its analogs. ajchem-a.comnih.govjapsonline.com

Chemical Reactivity and Transformation Pathways of 3 Methylsulfinyl 1h Indole

Reactivity of the Indole (B1671886) Heterocycle

The indole ring system is inherently electron-rich, which predisposes it to a variety of reactions, particularly electrophilic substitutions. chim.it The presence of the methylsulfinyl group at the C3 position significantly modulates this inherent reactivity.

The indole nucleus readily undergoes electrophilic substitution, with the C3 position being the most electronically favored site for attack. researchgate.net In 3-(Methylsulfinyl)-1H-indole, this primary site is already occupied. The methylsulfinyl group is generally considered to be electron-withdrawing, which deactivates the indole ring towards further electrophilic attack compared to the unsubstituted parent indole.

When the C3 position is blocked, electrophilic substitution can be directed to other positions, primarily the C2 position of the pyrrole (B145914) ring or various positions on the benzene (B151609) ring (C4-C7). chim.itresearchgate.net The precise regioselectivity of a given electrophilic substitution reaction would depend on the specific reagents and reaction conditions employed. For instance, a preliminary mechanistic investigation of a related compound, 1-benzyl-3-(p-tolylsulfinyl)-1H-indole, suggested that its reactions can proceed through an electrophilic substitution process. molaid.com

The nitrogen atom in the indole ring possesses a hydrogen atom (N-H) that is weakly acidic. This allows for deprotonation by a suitable base to form an indolyl anion, which is a potent nucleophile. researchgate.net This nucleophilicity is the basis for reactions at the nitrogen atom, most notably N-alkylation.

N-alkylation is a common transformation for indoles, typically achieved by treating the indole with an alkylating agent, such as an alkyl halide, in the presence of a base. wikipedia.org The base facilitates the deprotonation of the N-H group, and the resulting anion then displaces the halide in a nucleophilic substitution reaction. wikipedia.org While traditional methods are effective, modern, greener approaches for the N-alkylation of heterocycles have been developed using reagents like propylene (B89431) carbonate, which can serve as both the solvent and the alkylating agent. nih.gov Catalytic methods using transition metals like palladium have also been extensively developed to facilitate N-alkylation under various conditions. chemrxiv.org

Table 1: Summary of Indole Heterocycle Reactivity

| Reaction Type | Position | Description |

|---|---|---|

| Electrophilic Aromatic Substitution | C2, C4-C7 | With the C3 position blocked by the methylsulfinyl group, electrophiles may attack other positions on the ring, though the ring is deactivated. researchgate.net |

| N-Alkylation | N1 | The indole nitrogen can be deprotonated and subsequently alkylated using various alkylating agents and conditions. wikipedia.orgchemrxiv.org |

Chemical Transformations of the Methylsulfinyl Group

The sulfoxide (B87167) functional group is a versatile hub for chemical reactions, primarily involving redox chemistry at the sulfur atom and rearrangements.

The sulfur atom in the methylsulfinyl group exists in an intermediate oxidation state and can therefore be either oxidized or reduced.

Oxidation to Sulfone: The sulfoxide can be readily oxidized to the corresponding sulfone, 3-(Methylsulfonyl)-1H-indole. This transformation is typically accomplished using common oxidizing agents such as hydrogen peroxide. The resulting sulfone group is a strong electron-withdrawing group. The synthesis of 3-(methylsulfonyl)indoles has also been achieved directly from N-H indoles by reaction with methylsulfonyl chloride via an N-indolyl triethylborate intermediate. acs.org

Reduction to Sulfide (B99878): Conversely, the sulfoxide can be reduced to the corresponding sulfide, 3-(Methylthio)-1H-indole. A variety of methods are known for the reduction of sulfoxides, which are often challenged by the need for harsh conditions that may not be compatible with sensitive functional groups. google.com Milder methods have been developed, for example, using a combination of oxalyl chloride and an alcohol like 2-propanol. google.com Other reducing agents such as lithium aluminum hydride can also be used for this purpose.

Table 2: Redox Reactions of the Methylsulfinyl Group

| Transformation | Product | Reagents |

|---|---|---|

| Oxidation | 3-(Methylsulfonyl)-1H-indole | Hydrogen Peroxide (H₂O₂) |

| Reduction | 3-(Methylthio)-1H-indole | Oxalyl Chloride, 2-Propanol, Et₃N google.com or Lithium Aluminum Hydride (LiAlH₄) |

The methylsulfinyl group can participate in substitution reactions, most notably the Pummerer rearrangement. organicreactions.orgtcichemicals.com This reaction transforms a sulfoxide bearing an α-hydrogen into an α-functionalized sulfide. organicreactions.org It is formally an internal redox process where the sulfur is reduced and the α-carbon is oxidized. researchgate.net

The reaction is typically initiated by an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride, which acylates the sulfoxide oxygen. tcichemicals.com This activates the group, leading to elimination and the formation of a highly reactive thionium (B1214772) ion intermediate. This intermediate is then trapped by a nucleophile, which can be the conjugate base of the activating agent (e.g., acetate) or another nucleophile present in the reaction mixture. tcichemicals.com While no specific examples for this compound are available, the Pummerer reaction is a well-established transformation for sulfoxides and represents a key potential pathway for the functionalization of the methyl group attached to the sulfur. organicreactions.orgtcichemicals.comresearchgate.net

Reaction Mechanisms and Kinetics of Key Transformations

The mechanisms for the primary transformations of this compound are generally understood based on established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through the attack of the indole's π-electron system on an electrophile (E⁺). masterorganicchemistry.combyjus.com This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton from the same carbon that was attacked by the electrophile. masterorganicchemistry.combyjus.com

N-Alkylation: The reaction typically follows an S_N2 pathway, where the nucleophilic indolyl anion, formed by deprotonation of the N-H bond, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. wikipedia.org

Pummerer Rearrangement: The mechanism involves several steps. First, the sulfoxide oxygen is acylated by an acid anhydride. Subsequent elimination of the acyloxy group generates a cationic sulfenium (thionium) ion intermediate. Finally, a nucleophile attacks the carbon alpha to the sulfur, yielding the α-substituted sulfide product. tcichemicals.comresearchgate.net

While these mechanisms provide a qualitative understanding of the reaction pathways, detailed quantitative kinetic data, such as reaction rates and activation energies for these transformations on this compound, are not extensively documented in the surveyed literature.

Biological Activities and Pharmacological Potential of 3 Methylsulfinyl 1h Indole and Its Derivatives

Antimicrobial Activities

Antifungal Efficacy

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Indole (B1671886) derivatives have been a significant area of research in this regard, with numerous studies demonstrating their potential against a variety of fungal species. bohrium.com Specifically, derivatives of 3-(Methylsulfinyl)-1H-indole have been investigated for their efficacy against clinically important fungi like Candida albicans.

Several studies have focused on synthesizing and evaluating the antifungal properties of various indole derivatives. For instance, novel Mannich bases of indole have been synthesized and screened for their antifungal activity against Candida albicans, with some compounds showing significant activity. Other research has explored indole derivatives containing 1,3,4-oxadiazole, 1,3,4-thiadiazole, and indole-linked triazoles, many of which exhibited promising antifungal effects against various plant and human pathogenic fungi. bohrium.commdpi.comturkjps.org

One study reported the synthesis of a series of 6-alkyl-indolo[3,2-c]-2H-thiochroman derivatives, with most compounds demonstrating good antifungal activity in vitro. nih.gov Notably, one derivative showed the best antifungal activity, inhibiting Candida albicans and Cryptococcus neoformans at a concentration of 4 µg/mL. nih.gov Another study on 1-(1H-indol-3-yl) derivatives, previously identified as tyrosinase inhibitors, revealed their fungicidal activity against several Candida species and Aspergillus niger at concentrations ranging from 0.250 to 1 mg/mL. nih.gov

Furthermore, the investigation of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives showed that some of these compounds possess antifungal activity against Candida albicans. mdpi.com Specifically, one derivative, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, was identified as a lead structure for further development due to its potent antimicrobial properties. mdpi.com The design and synthesis of novel indole and indoline (B122111) derivatives have also yielded compounds with good antifungal effects on azole-resistant Candida albicans. nih.gov Mechanistic studies suggest that some of these derivatives may inhibit biofilm formation and hyphal growth through signaling pathways like the Ras-cAMP-PKA pathway. nih.gov

Table 1: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Fungal Pathogen(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Mannich bases of indole | Candida albicans | Some compounds showed maximum antifungal activity. | |

| 6-alkyl-indolo[3,2-c]-2H-thiochroman | Candida albicans, Cryptococcus neoformans | One compound exhibited the best activity, inhibiting both pathogens at 4 µg/mL. | nih.gov |

| 1-(1H-indol-3-yl) derivatives | Candida spp., Aspergillus niger | Fungicidal activity observed at concentrations of 0.250–1 mg/mL. | nih.gov |

| Indole and indoline derivatives | Azole-resistant Candida albicans | Exhibited good antifungal effects. | nih.gov |

| 2-(1H-indol-2-yl)-3-acrylonitriles | Candida albicans | One derivative showed potent antifungal activity with an MIC value of 16 μg/mL. | mdpi.com |

Antitubercular Efficacy

Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov This has spurred research into new antitubercular agents, with indole derivatives emerging as a promising class of compounds. nih.govnih.gov The indole framework is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. nih.gov

A diverse range of functionalized indole derivatives, including simple indoles, fused indoles, and indole-based alkaloids, have demonstrated antitubercular activities. nih.gov For instance, indole-2-carboxamides have been rationally designed and synthesized, with some analogues showing potent activity against drug-sensitive Mtb strains. rsc.org One such compound displayed high selectivity towards Mtb over mammalian cells, indicating minimal cytotoxicity. rsc.org Another study on novel indole derivatives prepared via a green synthesis approach showed moderate to good activity against the Mtb H37Rv strain. tandfonline.com

The mechanism of action for many of these indole derivatives is still under investigation, though some are known to target specific mycobacterial processes. nih.gov For example, some indole-based compounds are known to inhibit cell wall synthesis, a critical process for mycobacterial survival. nih.gov Others have been identified as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for the formation of the mycobacterial outer membrane. rsc.org

Table 2: Antitubercular Activity of Selected Indole Derivatives

| Compound/Derivative Class | Mycobacterium tuberculosis Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-2-carboxamides | Drug-sensitive (DS) Mtb H37Rv | One compound showed high activity (MIC = 0.32 μM) and high selectivity. | rsc.org |

| Triaza-indeno[2,1-b]fluorenes | MT H37 Rv | One compound showed comparable activity to Isoniazid at the same concentrations. | tandfonline.com |

| 3-Phenyl-1H-indoles | Mtb H37Rv and MDR strains | Compounds were active against both drug-susceptible and drug-resistant strains. | mdpi.com |

| Indole-carboxamide derivatives | Mtb | A specific derivative showed tremendous potency against MDR and extensively drug-resistant strains with a MIC of 0.012 μM. | chula.ac.th |

| Schiff base indole derivatives | Mtb | One compound exhibited higher potency (MIC of 3.91 μg/ml) compared to the reference drug ethambutol. | chula.ac.th |

Anticancer and Cytotoxic Activities

The indole scaffold is a prominent feature in many natural and synthetic compounds with significant anticancer properties. nih.govencyclopedia.pubnih.gov Derivatives of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines and their ability to modulate cancer-related biological pathways.

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

Indole derivatives have been shown to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. researchgate.netmdpi.com For example, indole-3-carbinol (B1674136) (I3C) and its dimeric product, 3,3′-diindolylmethane (DIM), found in cruciferous vegetables, can inhibit the proliferation of cancer cells and induce apoptosis. mdpi.commdpi.com These compounds are known to modulate estrogen metabolism, making them particularly relevant for hormone-dependent cancers like breast and prostate cancer. mdpi.com

Numerous synthetic indole derivatives have also demonstrated potent cytotoxic activity. A study on novel indole Schiff base compounds showed that some derivatives exhibited significant anticancer activity. researchgate.net Another study on indole-based arylsulfonylhydrazides found a particular compound that showed promising inhibition of breast cancer cells while being non-toxic to noncancerous cells. acs.org Similarly, certain indole-acrylonitrile derivatives have shown significant growth inhibition potency against a wide range of human tumor cell lines, including leukemia, lung cancer, and breast cancer. mdpi.com The cytotoxic potential of some indole metabolites has also been evaluated, with some demonstrating significant activity against various human cancer cell lines. tandfonline.com

Table 3: Cytotoxic Activity of Selected Indole Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-based arylsulfonylhydrazides | MCF-7, MDA-MB-468 (Breast) | One compound showed promising inhibition with IC50 values of 13.2 μM and 8.2 μM, respectively. | acs.org |

| Indole-acrylonitrile derivatives | Leukemia, Non-small cell lung, Colon, CNS, Ovarian, Renal, Breast | One compound showed remarkable activity with GI50 values ranging from 0.0244–5.06 μM. | mdpi.com |

| Pyrazolinyl-indole derivatives | Leukemia, Breast, Colon | A specific compound displayed significant anticancer activity, achieving 78.76% growth inhibition in leukemia cells at 10 μM. | mdpi.com |

| Indole Mannich base derivatives | HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical) | One compound was found to have high activity with LC50 values of 0.9 μm, 0.55 μm, and 0.50 μm, respectively. | frontiersin.org |

| Indole-sulfonamide derivatives | MOLT-3 (Leukemia), HepG2 (Liver) | A derivative with a 4-nitro group was the most potent against MOLT-3 cells (IC50 = 2.04 μM). Another derivative was most potent against HepG2 cells (IC50 = 7.37 μM). | acs.org |

Modulation of Cancer-Related Signaling Pathways

The anticancer effects of indole derivatives are often attributed to their ability to interfere with various signaling pathways that are crucial for cancer cell survival and proliferation. nih.govresearchgate.net These pathways include those involved in cell cycle regulation, apoptosis, and angiogenesis.

One of the key mechanisms of action for many indole derivatives is the inhibition of tubulin polymerization. mdpi.com Tubulin is a protein that forms microtubules, which are essential for cell division. By disrupting microtubule formation, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. mdpi.com For instance, indole-acrylamide derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

Indole derivatives also target other critical signaling pathways. For example, some have been shown to inhibit protein kinases like EGFR and SRC, which are often overactive in cancer and drive tumor growth. nih.gov Dual inhibitors of these kinases have been developed and have shown to induce apoptosis in cancer cells. nih.gov Furthermore, indole derivatives have been found to modulate the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer. mdpi.comnih.gov Inhibition of this pathway by indole compounds can lead to reduced cancer cell proliferation and survival. mdpi.comnih.gov Other targeted pathways include those involving histone deacetylases (HDACs) and topoisomerases, both of which are important for gene expression and DNA replication in cancer cells. nih.govresearchgate.net

Antioxidant Properties and Radical Scavenging Capacity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the development of various diseases, including cancer. nih.gov Indole and its derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. mdpi.comencyclopedia.pub

Several studies have demonstrated the radical scavenging capacity of indole derivatives. For example, a study on indole-hydrazones showed that these compounds possess antioxidant activity, which was found to be related to the number and position of hydroxyl groups on the arylidene moiety. unife.it Another study synthesized N-methylsulfonyl-indole derivatives and evaluated their antioxidant activity using the DPPH radical scavenging assay. nih.govresearchgate.net

Table 4: Antioxidant Activity of Selected Indole Derivatives

| Compound/Derivative Class | Assay(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Showed varying degrees of antioxidant activity related to the substitution pattern. | unife.it |

| N-methylsulfonyl-indole derivatives | DPPH radical scavenging | Exhibited antioxidant activity. | nih.govresearchgate.net |

| Indole-3-acetamides | DPPH, ABTS radical scavenging | Potentially scavenged reactive oxygen species with low IC50 values. | nih.gov |

Antiparasitic Activities

In addition to their antifungal and anticancer properties, indole derivatives have also been explored for their potential against parasitic infections. chula.ac.th Neglected tropical diseases like Chagas disease, caused by the parasite Trypanosoma cruzi, represent a significant health burden for which new treatments are needed. nih.gov

Research has identified substituted indoles through phenotypic screening against T. cruzi. nih.gov Medicinal chemistry efforts have been employed to optimize these compounds to improve their metabolic stability and solubility. nih.gov While challenges in achieving optimal pharmacokinetic properties have been encountered, some indole derivatives have shown antiparasitic activity in in vivo models of Chagas disease. nih.gov

Furthermore, indole derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. chula.ac.thijpsr.com For instance, 3-piperidin-4-yl-1H-indoles have been evaluated for their antiparasitic activity, and structure-activity relationship studies have been conducted to guide further development. chula.ac.thijpsr.com Melatonin analogs, which contain an indole core, have also been shown to inhibit the development of P. falciparum. chula.ac.th

Antimalarial Effects (e.g., against Plasmodium falciparum)

The fight against malaria, a disease caused by Plasmodium parasites, is hampered by the emergence of drug resistance, making the discovery of new antimalarial agents a priority. liverpool.ac.uk Indole derivatives have shown promise in this area. chula.ac.th Specifically, compounds related to this compound have been investigated for their activity against Plasmodium falciparum, the most virulent species causing malaria in humans. nih.govhuji.ac.il

Research into novel antimalarial agents has identified various indole-based compounds with significant inhibitory effects on parasite growth. For instance, a series of indole-3-glyoxyl tyrosine derivatives demonstrated over 85% inhibition of P. falciparum growth in biological testing. nih.gov These compounds showed low cytotoxicity against human cells, highlighting their potential as viable antimalarial candidates. nih.gov

Furthermore, the imidazolopiperazines, a novel class of antimalarials, have shown potent inhibition of P. malariae, and their analogue, GNF179, has demonstrated strong inhibitory action. ug.edu.gh While not a direct derivative, the exploration of such compounds underscores the value of heterocyclic structures, including indoles, in antimalarial drug discovery.

Table 1: Antimalarial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Organism | Key Findings |

|---|---|---|

| Indole-3-glyoxyl tyrosine derivatives | Plasmodium falciparum | Exhibited over 85% parasite growth inhibition with low cytotoxicity to human cells. nih.gov |

| Imidazolopiperazines (e.g., GNF179) | Plasmodium malariae, Plasmodium falciparum | Showed potent inhibition of parasite growth. ug.edu.gh |

Anticoccidial Effects

Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa. Research has explored the efficacy of indole derivatives as anticoccidial agents. A study focused on novel 2,3-diarylindoles with an amine substituent at the 5- or 6-position of the indole ring. nih.gov These compounds were evaluated in both in vitro and in vivo assays for their anticoccidial activity. nih.gov

Several of these 2,3-diarylindole derivatives demonstrated subnanomolar in vitro activity and broad-spectrum potency in vivo. nih.gov This suggests that the indole scaffold is a promising starting point for the development of new treatments for coccidiosis. nih.govrjpn.org

Other Emerging Biological Activities

The versatile structure of the indole nucleus allows for its interaction with various biological targets, leading to a wide array of pharmacological activities. ijpsr.comsci-hub.se

Antiviral Activity (e.g., anti-HIV, anti-HCV)

Indole derivatives have been identified as possessing a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govresearchgate.netnih.gov The indole scaffold is present in numerous antiviral agents and is known to inhibit viruses like Herpes Simplex Virus-1 (HSV-1). nih.gov

Several studies have synthesized and evaluated indole derivatives for their anti-HIV properties. For instance, certain indole-based reverse transcriptase inhibitors have been developed and tested against HIV-1IIIB. rjpn.org One study reported on (E)-2-methyl-N'-(1-(1-(3-nitrophenylsulfonyl)-1H-indol-3-yl)ethylidene)benzohydrazide, which showed a high therapeutic index against HIV-1. rjpn.org Another study focused on derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N0-[(E)-(substituted phenyl) methylidene] acetohydrazides, with one compound showing an EC50 value of 4.52 μM against HIV-2. jchr.org

In the context of HCV, ethyl 1-H-indole-3-carboxylates have demonstrated antiviral activity in Huh-7.5 cells. rjpn.orgresearchgate.net One particular derivative, 4-((3-(ethoxycarbonyl)-1-methyl-5(pyrrolidin-1-ylmethyl)-1H-indolyl)methyl) benzenesulfinate, was found to be highly active against HCV at low concentrations. rjpn.orgresearchgate.net

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative | Virus | Key Findings |

|---|---|---|

| (E)-2-methyl-N'-(1-(1-(3-nitrophenylsulfonyl)-1H-indol-3-yl)ethylidene)benzohydrazide | HIV-1 | Showed a high therapeutic index (TI) of 645.16. rjpn.org |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N0-[(E)-(substituted phenyl) methylidene] acetohydrazide derivative | HIV-2 | Exhibited an EC50 value of 4.52 μM. jchr.org |

| 4-((3-(ethoxycarbonyl)-1-methyl-5(pyrrolidin-1-ylmethyl)-1H-indolyl)methyl) benzenesulfinate | HCV | Most active compound at low concentrations. rjpn.orgresearchgate.net |

Antidiabetic Activity

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. scispace.com Indole derivatives have been investigated for their potential as antidiabetic agents. jchr.orgresearchgate.net Studies have shown that certain indole derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. jchr.orgmdpi.com

For example, thiazolidinone-based indole derivatives have demonstrated superior inhibitory activity against both α-amylase and α-glucosidase compared to the standard drug acarbose. jchr.org Another study on indole-3-acetamide (B105759) derivatives found that several compounds exhibited potent inhibition of α-amylase. nih.gov Specifically, 2-(1H-indol-3-yl)-N-phenylacetamide derivatives showed significant activity, with one compound having an IC50 value of 1.09 ± 0.11 μM. nih.gov The antidiabetic potential of indole compounds is often linked to their ability to lower postprandial hyperglycemia. nih.gov

Table 3: Antidiabetic Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target/Assay | Key Findings |

|---|---|---|

| Thiazolidinone-based indole derivatives | α-amylase and α-glucosidase inhibition | Showed significantly better inhibitory activity than acarbose. jchr.org |

| Indole-3-acetamide derivatives | α-amylase inhibition | Several compounds showed potent inhibition, with the most active having an IC50 of 1.09 ± 0.11 μM. nih.gov |

Antifertility Activity

Research has also explored the potential of indole derivatives as antifertility agents. researchgate.net Studies have demonstrated that a range of 2-phenyl indole derivatives exhibit potent antifertility activity. omicsonline.orgomicsonline.org While the specific mechanisms are varied, this area of research indicates another potential therapeutic application for this class of compounds.

Anticholinesterase Activity

Cholinesterase inhibitors are a primary treatment for the symptoms of Alzheimer's disease. mdpi.com Indole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ijpsr.com A novel series of indole-based compounds were designed and synthesized as potential anti-Alzheimer's agents, with several showing potent inhibition of both AChE and BuChE in the nanomolar range. researchgate.net For example, compounds 5b and 6b from one study were dual inhibitors of AChE/BuChE. researchgate.net Another study reported moderate anticholinesterase activity for various synthesized indole derivatives. molaid.com

Table 4: Anticholinesterase Activity of Selected Indole Derivatives

| Compound/Derivative | Target Enzyme(s) | Key Findings |

|---|---|---|

| Indole-based derivatives (e.g., 3c , 4a, 4b, 4d ) | AChE and BuChE | Showed selective inhibition for either AChE or BuChE. researchgate.net |

| Indole-based derivatives (e.g., 5b, 6b, 7c, 10b ) | AChE and BuChE | Exerted dual inhibitory activities in the nanomolar range. researchgate.net |

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. rsc.org The inhibition of this enzyme reduces estrogen levels, thereby impeding the growth of estrogen receptor-positive (ER+) cancer cells. rsc.org Non-steroidal aromatase inhibitors (AIs) are a major class of drugs for this purpose, and various indole-based compounds have been investigated for their potential as AIs. researchgate.net

The structure-activity relationship (SAR) of indole derivatives as aromatase inhibitors is complex, with the position and nature of substituents significantly influencing potency. Research has shown that substitutions at various positions of the indole nucleus can lead to potent aromatase inhibitory activity.

For instance, a study on 2-aryl indoles identified that a derivative with a nitrile (CN) group at the C-3 position was the most potent, with an IC₅₀ value of 1.61 μM. nih.gov The same study noted that moving the nitrile group to the C-5 position resulted in a twofold decrease in potency. nih.gov This highlights the importance of the substitution pattern on the indole core for aromatase inhibition. In another series of compounds, 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole was found to be a highly potent and selective aromatase inhibitor with an IC₅₀ value of 0.025 µM. tandfonline.com

Conversely, not all substitutions at the C-3 position are beneficial for activity. The direct attachment of an aryl sulfonamide group to the C-3 position of the indole ring has been reported to result in a loss of aromatase inhibitory activity. nih.gov However, pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have shown promise, with an ester derivative exhibiting an IC₅₀ of 18 nM. rsc.org Another study on 3-(1-azolylmethyl)-1H-indoles found that a 4-fluoro derivative displayed a high inhibitory activity with an IC₅₀ of 0.0718 µM. nih.gov

These findings underscore the nuanced role of the substituent at the C-3 position in the design of indole-based aromatase inhibitors. While no direct data exists for this compound, the varied effects of different C-3 substituents suggest that its activity would be highly dependent on how the methylsulfinyl group interacts with the active site of the aromatase enzyme.

Table 1: Aromatase Inhibitory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Specific Compound/Substitution | IC₅₀ Value | Reference |

| 2-Aryl Indoles | Nitrile (CN) group at C-3 | 1.61 µM | nih.gov |

| 3-(α-Azolylbenzyl)indoles | 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole | 0.025 µM | tandfonline.com |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | Ester derivative (3k) | 18 nM | rsc.org |

| 3-(1-Azolylmethyl)-1H-indoles | 4-Fluoro derivative (12) | 0.0718 µM | nih.gov |

CB1 Receptor Allosteric Modulation

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is involved in numerous physiological processes. mdpi.com While direct agonists of the CB1 receptor have therapeutic potential, their use is often limited by psychoactive side effects. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer an alternative therapeutic strategy by fine-tuning the receptor's response to endogenous ligands without causing direct activation. orientjchem.org

Indole-based structures, particularly indole-2-carboxamides, have been identified as a significant scaffold for the development of CB1 receptor allosteric modulators. nih.govresearchgate.net The first evidence of an allosteric binding site on the CB1 receptor came from studies on indole derivatives from Organon Research, including Org27569, Org29647, and Org27759. nih.gov These compounds were found to enhance the binding of agonists while acting as negative allosteric modulators (NAMs) of agonist function. nih.gov

Structure-activity relationship studies have revealed that modifications at several positions of the indole-2-carboxamide scaffold, including the C-3 position, are critical for activity. For instance, it has been shown that short alkyl groups at the C-3 position of 1H-indole-2-carboxamides can enhance the potency of negative allosteric modulation. nih.gov Specifically, an n-propyl chain at this position was found to enhance the allosteric modulation of orthosteric ligand binding. nih.gov In one study, a derivative with a diethylamino group on the phenyl ring, a chloro group at the C-5 position, and a short alkyl group at the C-3 position of the indole ring resulted in the most potent compound, with an IC₅₀ value of 79 nM. nih.gov

Other classes of indole derivatives have also been explored. A series of 3-(2-nitro-1-arylethyl)-1H-indoles have been identified as positive allosteric modulators (PAMs) of the CB1 receptor. nih.govnih.gov

While there is no specific research on the CB1 receptor allosteric modulation activity of this compound, the existing data on C-3 substituted indole derivatives suggest that the nature of the substituent at this position is a key determinant of both the potency and the type of modulation (positive or negative).

Table 2: CB1 Receptor Allosteric Modulating Activity of Selected Indole Derivatives

| Compound/Derivative Class | Specific Compound/Substitution | Activity Type | Potency (IC₅₀/EC₅₀) | Reference |

| 1H-Indole-2-carboxamides | 5-Chloro-N-{2-[4-(diethylamino) phenyl] ethyl}-1H-indole-2-carboxamide (with short alkyl at C-3) | NAM | 79 nM (IC₅₀) | nih.gov |

| N-phenylethyl-1H-indole-2-carboxamides | Carboxamide 13 (dimethylamino group on phenethyl, chlorine at C-5) | Stimulatory | 50 nM (EC₅₀) | researchgate.netacs.org |

| 3-(2-nitro-1-arylethyl)-1H-indoles | GAT211 | PAM | - | nih.govnih.gov |

Medicinal Chemistry and Therapeutic Applications of 3 Methylsulfinyl 1h Indole

Role as a Lead Compound for Novel Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The indole (B1671886) nucleus is a versatile scaffold in pharmacologically active compounds. nih.gov Specifically, derivatives containing the methylsulfinyl group have been identified as promising starting points for drug discovery. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac features a methylsulfinyl group, highlighting the therapeutic potential of this functionality. core.ac.uk

The 3-(Methylsulfinyl)-1H-indole structure, while not a drug itself, represents a key pharmacophore. Its utility as a lead compound stems from its established presence in bioactive molecules and its synthetic accessibility, which allows for the generation of diverse chemical libraries for screening. Researchers have utilized this scaffold as a starting point for developing inhibitors of various enzymes and as ligands for specific receptors. ontosight.ai The indole core, combined with the methylsulfinyl group, provides a unique electronic and steric profile that can be fine-tuned to achieve desired biological activities.

Design and Synthesis of Bioactive Analogues with Improved Potency or Selectivity

The design of bioactive analogues of this compound often involves a multi-target-directed ligand (MTDL) strategy, aiming to address complex diseases like Alzheimer's by hitting multiple targets. nih.gov Synthetic strategies frequently begin with the indole scaffold, which is then functionalized at various positions.

A common approach involves the modification of the N1 position of the indole ring, often by introducing a methylsulfonyl group to create N-methylsulfonyl-indole derivatives. nih.govresearchgate.net Further modifications at the C3 position are achieved by reacting the N-methylsulfonyl-indole with various aldehydes to form chalcone-like structures or by introducing different heterocyclic rings. researchgate.netdntb.gov.ua For example, novel series of N-methylsulfonylindole derivatives have been synthesized by reacting 1-(methylsulfonyl)-1H-indole-3-carbaldehyde with semicarbazide, thiosemicarbazide, or substituted phenylhydrazinecarbothioamides. nih.gov

Another synthetic route involves the Fischer indole synthesis, which can be used to produce various 2-substituted phenyl-1H-indoles. innovareacademics.in Microwave-assisted synthesis has also been employed as a green chemistry approach to create bioactive indole analogues efficiently. mdpi.com These synthetic efforts aim to generate a library of compounds with diverse substituents, which can then be screened for improved potency and selectivity against specific biological targets.

Table 1: Examples of Synthesized Bioactive Analogues of this compound

| Compound Name | Synthetic Precursor | Therapeutic Target/Activity |

|---|---|---|

| (E)-2{[1-(methylsulfonyl)-1H-indol-3yl]methylene}hydrazinecarboxamide | 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde | Anti-inflammatory, Antimicrobial |

| (E)-N-Phenyl-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide | 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde | Anti-inflammatory, Antimicrobial |

| (E)-2-(E)-{[1-(methylsulfonyl)-1H-indol-3yl)methylene]hydrazono}-3-phenylthiazolidin-5-one | 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde | COX-2/5-LOX inhibitor |

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profiles of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In a series of N-methylsulfonyl-indole derivatives, it was found that the nature of the substituent at the C3 position significantly influences the anti-inflammatory and antimicrobial activities. researchgate.net For instance, the introduction of a thiazolidinone ring at C3, particularly with a p-tolyl substituent, resulted in a compound with potent dual COX-2/5-LOX inhibitory activity. nih.govtandfonline.com The SAR analysis of these compounds is summarized below. researchgate.net

Key SAR Findings for N-methylsulfonyl-indole Derivatives:

N1-Substitution: The presence of the methylsulfonyl group at the N1 position is a key feature for COX-2 inhibitory activity, mimicking the pharmacophore of drugs like rofecoxib. tandfonline.com

C3-Side Chain:

Thiosemicarbazide derivatives with electron-donating groups (e.g., p-methoxyphenyl) on the phenyl ring showed enhanced antioxidant and anti-inflammatory activities. nih.gov

Thiazolidinone-containing analogues demonstrated significant anti-inflammatory and COX inhibitory effects. nih.gov

Stereochemistry: The (E)-isomers of the synthesized hydrazono-thiazolidin-5-ones were generally found to be the more active form. researchgate.net

SAR studies on other indole derivatives have also highlighted the importance of substituents on the indole ring and at other positions for activities such as CFTR potentiation and anticancer effects. acs.orgnih.gov

Exploration of Therapeutic Areas and Disease Targets

Derivatives of this compound have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this scaffold.

Anti-inflammatory and Analgesic Activity: A significant area of research has focused on the development of novel anti-inflammatory agents. Derivatives of N-methylsulfonyl-indole have shown potent inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.govresearchgate.nettandfonline.com The dual inhibition of COX-2 and 5-LOX is a desirable profile for anti-inflammatory drugs, as it may offer a better safety profile compared to traditional NSAIDs. researchgate.net

Anticancer Activity: The indole scaffold is present in many anticancer agents. Analogues of this compound have been evaluated for their potential as anticancer drugs. For example, some derivatives have shown inhibitory activity against protein kinases, which are often dysregulated in cancer. acs.org Others have been designed as tubulin polymerization inhibitors, a validated strategy in cancer chemotherapy. nih.gov

Antimicrobial Activity: Several synthesized N-methylsulfonyl-indole derivatives have exhibited promising antimicrobial activity against various bacterial and fungal strains. researchgate.netinnovareacademics.in This suggests that the this compound scaffold could be a starting point for the development of new antibiotics to combat drug-resistant pathogens.

Neurodegenerative Diseases: The potential of indole derivatives in treating neurodegenerative diseases like Alzheimer's has also been explored. nih.gov Some analogues have been designed to inhibit cholinesterases and the aggregation of amyloid-beta plaques, two key pathological hallmarks of Alzheimer's disease. nih.gov

Table 2: Therapeutic Areas and Investigated Disease Targets for this compound Analogues

| Therapeutic Area | Disease Target/Mechanism | Reference |

|---|---|---|

| Inflammation | COX-2/5-LOX inhibition | researchgate.net, nih.gov, tandfonline.com |